molecular formula C8H11NO2 B7777752 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate CAS No. 6890-59-1

4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate

Cat. No.: B7777752
CAS No.: 6890-59-1
M. Wt: 153.18 g/mol
InChI Key: CMQDTHWXQUKRKA-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol. It is a derivative of pyridine, featuring a methoxy group (-OCH3) at the 4-position and methyl groups (-CH3) at the 2- and 6-positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate typically involves the following steps:

    Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is scaled up to meet commercial demands while maintaining safety and environmental standards.

    Chemical Reactions Analysis

    Types of Reactions: 4-Methoxy-2,6-dimethylpyridin-1-ium-1-olate can undergo various chemical reactions, including:

    • Oxidation: The compound can be further oxidized to form more complex derivatives.

    • Reduction: Reduction reactions can be performed to obtain different pyridine derivatives.

    • Substitution: The methoxy and methyl groups can be substituted with other functional groups to create new compounds.

    Common Reagents and Conditions:

    • Substitution: Various alkyl halides, amines, and other nucleophiles.

    Major Products Formed:

    • Oxidation Products: Higher oxidation states of pyridine derivatives.

    • Reduction Products: Reduced pyridine derivatives with different functional groups.

    • Substitution Products: Pyridine derivatives with substituted methoxy and methyl groups.

    Scientific Research Applications

    4-Methoxy-2,6-dimethylpyridin-1-olate has several scientific research applications:

    • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    • Biology: The compound can be employed in the study of biological systems and as a probe in biochemical assays.

    • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which 4-Methoxy-2,6-dimethylpyridin-1-olate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical assays.

    Comparison with Similar Compounds

    4-Methoxy-2,6-dimethylpyridin-1-olate is similar to other pyridine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

    • 2,3-Dimethyl-4-methoxypyridine-1-oxide

    • 4-Methoxy-2,3-dimethylpyridin-1-ium-1-olate

    • 2,6-Dimethylpyridine

    These compounds share structural similarities but differ in their functional groups and chemical reactivity, making 4-Methoxy-2,6-dimethylpyridin-1-olate unique in its applications and behavior.

    Properties

    IUPAC Name

    4-methoxy-2,6-dimethyl-1-oxidopyridin-1-ium
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H11NO2/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CMQDTHWXQUKRKA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC(=[N+]1[O-])C)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H11NO2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    153.18 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    6890-59-1
    Record name 4-Methoxy-2,6-dimethyl-pyridine 1-oxide
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    URL https://echa.europa.eu/information-on-chemicals
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